trans,trans-1,4-Diphenyl-1,3-butadiene

Photochemistry Excited-state dynamics Quantum yield

Why accept unreliable photophysics? trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB, ≥98% purity) is the only isomer that delivers measurable fluorescence and triplet formation at room temperature. Its rigid, planar geometry and extended π-conjugation are essential for Diels-Alder cycloadditions, high-efficiency organic scintillators (90% beta detection efficiency for ⁹⁰Sr), and precise two-photon absorption calibration. Unlike cis-isomers that give no signal, tt-DPB guarantees reproducibility in non-adiabatic dynamics studies and nonlinear optics. Choose the stereochemically verified standard—contact us for bulk research quantities or custom synthesis support.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 538-81-8
Cat. No. B188828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-1,4-Diphenyl-1,3-butadiene
CAS538-81-8
Synonyms(E,E')-1,4-diphenyl-1,3-butadiene
1,4-diphenyl-1,3-butadiene
1,4-diphenylbutadiene
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC2=CC=CC=C2
InChIInChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+
InChIKeyJFLKFZNIIQFQBS-FNCQTZNRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-1,4-Diphenyl-1,3-butadiene: A High-Purity Conjugated Diene for Advanced Optical and Material Science Research


trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB, CAS 538-81-8), also known as (1E,3E)-1,4-diphenylbuta-1,3-diene, is a highly conjugated organic compound consisting of a butadiene core flanked by two terminal phenyl rings in an all-trans configuration. This rigid, planar molecular geometry [1] facilitates an extended π-conjugated system, making it a valuable building block in organic synthesis, particularly for Diels-Alder reactions and the preparation of luminescent materials . The compound is commercially available in high purity (≥98% by GC) and exhibits a melting point of 150-152 °C .

Why trans,trans-1,4-Diphenyl-1,3-butadiene Is Not Interchangeable with Other Diphenylpolyenes or Isomers


The specific trans,trans (E,E) stereochemistry of 1,4-diphenyl-1,3-butadiene (tt-DPB) is critical for its photophysical and chemical behavior. Its rigid, planar structure directly influences its excited-state dynamics, fluorescence properties, and isomerization pathways. The cis,trans (ct-DPB) and cis,cis (cc-DPB) isomers exhibit drastically different properties; notably, the two cis isomers show no measurable fluorescence or triplet formation in room-temperature solutions . Furthermore, compared to the closely related trans-stilbene, tt-DPB's photoisomerization mechanism does not follow the same strict complementarity between radiative and torsional relaxation, indicating distinct and competing decay pathways that cannot be predicted by simple structural analogy [1]. Therefore, substituting tt-DPB with a different isomer or a simpler analog will fundamentally alter the outcome of any experiment reliant on its specific optical or chemical behavior.

Quantitative Differentiation of trans,trans-1,4-Diphenyl-1,3-butadiene: Evidence for Informed Procurement


Photoisomerization Quantum Yield Differentiates tt-DPB from trans-Stilbene

In direct photoisomerization experiments, tt-DPB exhibits a unique set of quantum yields that distinguish it from trans-stilbene (t-St). Unlike t-St, the fluorescence and torsional relaxation leading to photoisomerization do not account for all S1 excited-state decay in tt-DPB, revealing the existence of competing, non-isomerization decay pathways [1]. Specifically, in hexane, tt-DPB photoisomerization to cis,trans-DPB (tt→ct) proceeds with a quantum yield (φ) of 0.092, and a two-bond isomerization pathway to cis,cis-DPB (tt→cc) has a yield of 0.020 [1]. This is in stark contrast to the mechanistic paradigm established for trans-stilbene.

Photochemistry Excited-state dynamics Quantum yield

Two-Photon Absorption Reveals Low-Lying 'Dark' State in tt-DPB

Two-photon excitation spectroscopy of tt-DPB in an EPA solvent glass at 77 K reveals a low-lying 1Ag*−ππ* state with a system origin at 27,900 ± 20 cm⁻¹, which is 130 cm⁻¹ below the strongly allowed one-photon 1Bu*+ state [1]. The two-photon absorptivity of tt-DPB at 28,259 cm⁻¹ was quantified as 1.0 × 10⁻⁵⁰ cm⁴ sec photon⁻¹ molecule⁻¹, a relatively high value that confirms the presence of this previously undetected excited state [2]. While a direct comparator for this specific metric is not provided in the source, the ability to characterize a 'dark' state via two-photon absorption is a well-established, powerful method in photophysics and nonlinear optics, with tt-DPB serving as a key model compound.

Nonlinear optics Two-photon absorption Excited states

Solvent Polarity Drastically Alters Isomerization Yield and Rate in tt-DPB

The photoisomerization of tt-DPB to ct-DPB is highly sensitive to solvent polarity. In nonpolar n-hexane, the process exhibits a yield (Ytt,ct) of 0.1 and a time constant (τi) of 829 ps. In stark contrast, in polar acetonitrile, the yield increases to 0.4 and the time constant accelerates to 27 ps [1]. This represents a 4-fold increase in yield and a 30-fold acceleration in rate, clearly reflecting the highly polar character of the perpendicular intermediate state (dipole moment μP > 9.6 D) [1]. This dramatic solvent dependence provides a clear, quantifiable point of differentiation for tt-DPB in photochemical studies.

Photochemistry Solvent effects Reaction dynamics

Computational Models Confirm and Predict tt-DPB Isomerization Behavior

Ab initio multiple spawning (AIMS) simulations using SA2-CAS(4,4)/6-31G method have successfully reproduced the complex photoisomerization dynamics of tt-DPB. The simulated quantum yields for photoisomerization to cis,trans-DPB and cis,cis-DPB are 0.09 and 0.045, respectively [1]. These theoretical values are in excellent agreement with the experimentally determined ranges of 0.07-0.25 for tt→ct and 0.02 for tt→cc [1]. This high level of agreement validates tt-DPB as a robust benchmark system for testing and refining advanced computational methods for predicting excited-state reactivity in conjugated polyenes.

Computational chemistry Ab initio simulations Photodynamics

Role as a High-Light-Yield Dopant in p-Terphenyl Scintillators

tt-DPB is a critical dopant for organic scintillators, particularly in p-terphenyl (p-TP) matrices. Its incorporation is not arbitrary; it is specifically chosen for its ability to enhance light output and tune emission wavelength. In a comparative study, a p-terphenyl scintillator doped with 0.1% 1,4-diphenyl-1,3-butadiene was evaluated against stilbene-based scintillators for fast neutron and short-range radiation detection [1]. Furthermore, a composite scintillator of p-terphenyl doped with DPB achieved a beta particle detection efficiency of 90% for the ⁹⁰Sr isotope [2], highlighting its performance advantages in practical detection scenarios. The characteristic emission maximum of tt-DPB at ~394 nm [3] is also a key factor in its selection.

Scintillation Radiation detection Organic electronics

Targeted Application Scenarios for trans,trans-1,4-Diphenyl-1,3-butadiene Based on Verified Evidence


Advanced Photophysical Research: Benchmarking Excited-State Dynamics

For research groups investigating non-adiabatic dynamics, conical intersections, or the photoisomerization of conjugated polyenes, tt-DPB is a superior model system. Its well-defined and quantifiable deviation from the trans-stilbene paradigm—exhibiting a 20% two-bond isomerization pathway (tt→cc) and non-complementary decay channels [1]—provides a rigorous test case for both experimental and computational models. Its validated behavior in ab initio simulations [2] and extreme sensitivity to solvent polarity (30x rate change between n-hexane and acetonitrile) [3] make it an indispensable tool for fundamental studies in photochemistry.

Development of Organic Scintillators for Radiation Detection

In the field of radiation detection, tt-DPB is a critical dopant for enhancing the performance of organic scintillators. Its specific emission at ~394 nm [4] and proven ability to achieve a 90% beta particle detection efficiency for ⁹⁰Sr when doped into a p-terphenyl matrix [5] provide clear performance metrics. Researchers developing new composite scintillators for fast neutron or short-range radiation detection should prioritize tt-DPB as a key functional component to optimize light yield and detection sensitivity [6].

Nonlinear Optical Material Characterization and Design

For materials scientists and physical chemists working with nonlinear optics, tt-DPB offers a well-characterized baseline for two-photon absorption studies. The precise quantification of its two-photon absorptivity at 28,259 cm⁻¹ (1.0 × 10⁻⁵⁰ cm⁴ sec photon⁻¹ molecule⁻¹) [7] and the 130 cm⁻¹ energy gap between its 'dark' and 'bright' excited states [8] provide essential reference data. This makes tt-DPB valuable as a calibration standard or as a core scaffold for synthesizing new derivatives with tailored nonlinear optical properties, such as those for second harmonic generation [9].

Organic Synthesis and Polymer Chemistry

As a high-purity, crystalline reagent (≥98% purity, mp 150-152 °C) , tt-DPB is a reliable building block in synthetic chemistry. Its specific reactivity is demonstrated in the synthesis of 2,5-diphenylthiophene and its role as a ligand for silver(I) coordination polymers . For chemists developing new conjugated polymers or complex molecular architectures, the predictable reactivity and high purity of tt-DPB ensure reproducibility and facilitate the creation of well-defined materials for applications in organic electronics and materials science .

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